N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide
Description
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with a 3-fluorophenyl group at position 2. The ethyl linker connects this core to a 3,4-dimethoxybenzene sulfonamide moiety. Sulfonamide groups are widely recognized for their role in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) due to their hydrogen-bonding and electrostatic interaction capabilities . The dimethoxybenzene substituent may enhance solubility compared to purely lipophilic analogs, while the fluorine atom on the phenyl ring could modulate electronic properties and metabolic stability.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-17-7-6-16(11-18(17)29-2)31(26,27)22-9-8-15-12-30-20-23-19(24-25(15)20)13-4-3-5-14(21)10-13/h3-7,10-12,22H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLDKKMVCWMBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Medicine: The compound shows promise in the development of new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Core Scaffold Variations: The target compound’s triazolo-thiazole core differs from the triazolo-pyridazin core in ’s analog. The triazolo-thiazole core in the target and ’s compound may favor interactions with thiol-containing enzymes or receptors due to sulfur’s polarizability.
Substituent Effects: The 3,4-dimethoxybenzene sulfonamide in the target compound contrasts with the tetrahydronaphthalene sulfonamide in ’s analog. The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which could stabilize ligand-receptor interactions via dipole interactions or fluorine-mediated hydrogen bonding .
Hypothesized Physicochemical Properties
While direct data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn:
- LogP : The dimethoxybenzene group likely reduces logP compared to ’s tetrahydronaphthalene analog, aligning with the higher hydrophilicity of methoxy vs. fused cycloalkanes.
- Solubility : Methoxy groups enhance aqueous solubility, suggesting the target compound may outperform ’s analog in formulations requiring high solubility .
- Acidity : The sulfonamide’s pKa may vary; electron-donating methoxy groups could slightly decrease acidity compared to unsubstituted benzene sulfonamides.
Methodological Considerations in Compound Comparison
As noted in , structural similarity is a cornerstone of virtual screening, but subtle differences (e.g., substituents, core rigidity) can drastically alter biological outcomes . For example:
- Triazolo-thiazole vs. Triazolo-pyridazin : The latter’s nitrogen-rich core may favor interactions with metal ions in enzyme active sites.
- Fluorine vs. Trifluoromethyl : Fluorine’s small size allows for subtle steric effects, while CF₃ groups provide bulk and stronger electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
